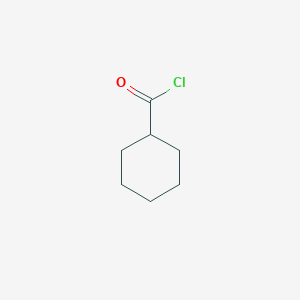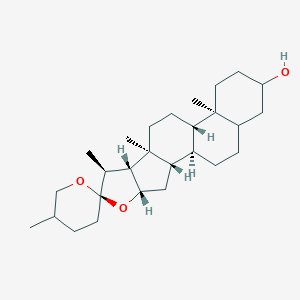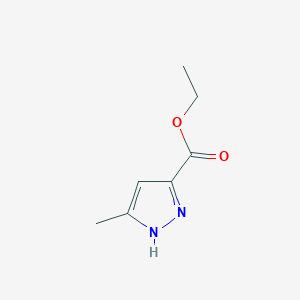
4-Cyano-3-methylbenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves catalytic oxidation or esterification reactions. For example, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation with molecular oxygen, catalyzed by cobalt acetate, indicating a potential pathway for synthesizing similar compounds like 4-Cyano-3-methylbenzoic acid (Cai & Shui, 2005). Another relevant synthesis involves Fischer esterification, as demonstrated in the preparation of 4-amino-3-nitrobenzoic acid methyl ester (Kam et al., 2020).
Molecular Structure Analysis
Coordination polymers and complexes provide insights into the molecular structure of benzoic acid derivatives. For instance, cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrated the importance of solvent in the self-assembly and structure of the resulting coordination polymers (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Reactions involving cyano- and methylimidazoles with isocyanates, yielding carbamoyl-imidazoles, shed light on the reactivity of cyano groups in heterocyclic compounds. Such reactivity could be relevant for the chemical behavior of 4-Cyano-3-methylbenzoic acid (Mitsuhashi et al., 1983).
Physical Properties Analysis
The study of 3,5-dichloro-4-cyanobenzoic acid and its hydrates provides insights into the physical properties, including hydrogen bonding and crystal structure, of cyanobenzoic acids. These properties are critical for understanding the solid-state behavior and potential applications of such compounds (Britton, 2006).
Chemical Properties Analysis
The synthesis and characterization of novel mesogenic benzoic acids with large branches highlight the diverse chemical properties of benzoic acid derivatives, such as liquid crystalline behavior, which may be pertinent to understanding the chemical properties of 4-Cyano-3-methylbenzoic acid (Weissflog et al., 1996).
Aplicaciones Científicas De Investigación
It’s worth noting that the applications of a chemical compound like “4-Cyano-3-methylbenzoic acid” can be diverse and depend on the context of the research. They could be used in various fields such as Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Field: Luminescence Sensing
Application Summary
The compound has been used in the synthesis of new isostructural lanthanide coordination polymers with tunable emission colors through bimetallic doping . These polymers have potential applications in luminescence sensing .
Experimental Procedure
A solvothermal reaction of 4-cyano-3-methylbenzoic acid and Ln(NO3)3·6H2O was used to afford three isostructural Ln-complexes . The complexes were obtained by mixing different ratios of Eu3+ and Tb3+ ions .
Results and Outcomes
The resulting complexes showed bright red and green emissions with absolute quantum yields of 3.06% and 11.96%, respectively . Interestingly, a series of heterometallic doped coordination polymers were also obtained, which possess continuous luminescent color changes from green to yellow, orange, and red . In addition, one of the complexes exhibits high quenching efficiency and low detection limit (∼10−4 M) for the simultaneous sensing of MnO4−, CrO42−, and Cr2O72− ions in water .
Safety And Hazards
4-Cyano-3-methylbenzoic acid is classified as Acute Tox. 3 Oral according to the GHS06 classification . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYUAZFLOGRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437125 | |
| Record name | 4-cyano-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methylbenzoic acid | |
CAS RN |
73831-13-7 | |
| Record name | 4-cyano-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


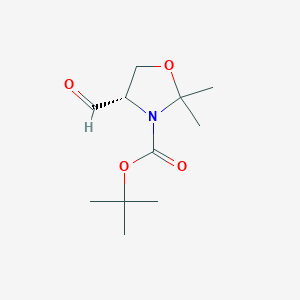

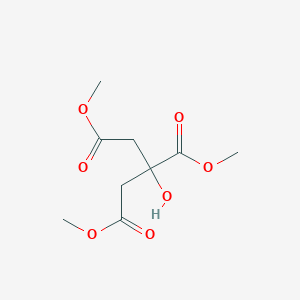
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)



![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
